![molecular formula C4H9ClF3NO B2887289 (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride CAS No. 2055390-08-2](/img/structure/B2887289.png)
(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
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Overview
Description
“(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride” is a complex organic compound. The “S” denotes the stereochemistry of the compound, indicating it’s the “left-handed” version of the molecule. The “1-Methyl-2-trifluoromethoxy-ethylamine” part suggests the presence of a methyl group (CH3), a trifluoromethoxy group (OCF3), and an ethylamine group (C2H5NH2). The “hydrochloride” indicates that the compound is a salt formed with hydrochloric acid .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the amine group (-NH2) is a common site of reactivity in organic compounds, often participating in nucleophilic substitution reactions or acting as a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its molecular structure. For instance, the presence of polar functional groups could enhance its solubility in polar solvents .
Scientific Research Applications
Organic Synthesis
In the realm of organic chemistry, fluorine-containing compounds like (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride are instrumental due to their unique reactivity and the ability to introduce fluorine atoms into organic molecules. One study highlights the use of a related compound, (1,1,2-Trifluoro-2-chloroethyl)-diethylamine, as a fluorinating agent to replace hydroxyl groups with fluorine atoms in hydroxy-compounds carrying various functional groups (Bergmann & Cohen, 1970). This process is crucial for developing pharmaceuticals and agrochemicals that benefit from the unique properties imparted by fluorine atoms, such as increased stability and lipid solubility.
Fluoroalkylation Reactions
Fluoroalkyl amino reagents derived from trifluoromethyl trifluorovinyl ether, through hydroamination reactions with diethylamine or dimethylamine, have been developed for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. These reagents facilitate Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, crucial in medicinal and agricultural chemistry (Schmitt et al., 2017). This underscores the importance of such compounds in synthesizing new chemical entities with potential bioactivity.
Chemical Analysis and Structural Characterization
In chemical analysis, the characterization of organic compounds and their metabolites is essential. A study on the metabolism of an anticonvulsant drug utilized a combination of gas chromatography, mass spectrometry, and nuclear magnetic resonance spectrometry to identify unknown metabolites. This approach reveals the transformative capability of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride and its derivatives in metabolite analysis, highlighting its role in understanding drug metabolism and disposition (Scott et al., 1973).
Corrosion Inhibition
Research has also explored the use of halogen-substituted imidazoline derivatives, similar in structural functionality to (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies indicate the potential of such compounds in protecting industrial materials from corrosion, thereby extending their lifespan and reliability in harsh chemical environments (Zhang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(2S)-1-(trifluoromethoxy)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKYDGXVATMFY-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride | |
CAS RN |
2055390-08-2 |
Source
|
Record name | (2S)-1-(trifluoromethoxy)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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